molecular formula C15H17FN2O2 B8535844 tert-Butyl 3-(4-cyanophenyl)-3-fluoroazetidine-1-carboxylate

tert-Butyl 3-(4-cyanophenyl)-3-fluoroazetidine-1-carboxylate

Cat. No. B8535844
M. Wt: 276.31 g/mol
InChI Key: YPBOBCLIBOPRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(4-cyanophenyl)-3-fluoroazetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H17FN2O2 and its molecular weight is 276.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(4-cyanophenyl)-3-fluoroazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(4-cyanophenyl)-3-fluoroazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

tert-butyl 3-(4-cyanophenyl)-3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C15H17FN2O2/c1-14(2,3)20-13(19)18-9-15(16,10-18)12-6-4-11(8-17)5-7-12/h4-7H,9-10H2,1-3H3

InChI Key

YPBOBCLIBOPRCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask, purged and maintained with an inert atmosphere of nitrogen, was placed a solution of tert-butyl 3-(4-cyanophenyl)-3-hydroxyazetidine-1-carboxylate (compound 43.2, 5.00 g, 18.2 mmol) in dichloromethane (120 mL). The solution was cooled to −78° C. and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (5.99 g, 27.1 mmol) was added drop-wise. The resulting mixture was stirred for 1.5 h at −78° C., then carefully quenched with sodium bicarbonate (50 mL, 1 M). The organic layer was additionally washed with brine (2×50 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1/50-1/30) as the eluent to yield 3.2 g (64%) of the title compound as colorless oil.
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5 g
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64%

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